molecular formula C18H32N2 B5212535 1-(2-adamantyl)-4-sec-butylpiperazine

1-(2-adamantyl)-4-sec-butylpiperazine

Cat. No. B5212535
M. Wt: 276.5 g/mol
InChI Key: FLVMORHXRGELLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-adamantyl)-4-sec-butylpiperazine (AdBuP) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Mechanism of Action

The mechanism of action of 1-(2-adamantyl)-4-sec-butylpiperazine is not fully understood, but it is thought to act primarily as a dopamine receptor agonist. It has been found to have a high affinity for the D2 dopamine receptor, which is involved in a range of physiological and behavioral processes. 1-(2-adamantyl)-4-sec-butylpiperazine may also interact with other neurotransmitter systems, such as the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-sec-butylpiperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and other behavioral effects. 1-(2-adamantyl)-4-sec-butylpiperazine has also been found to have effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 1-(2-adamantyl)-4-sec-butylpiperazine has been found to have effects on the immune system, although the exact mechanisms of these effects are not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-adamantyl)-4-sec-butylpiperazine for lab experiments is its ability to selectively activate dopamine receptors. This allows researchers to study the effects of dopamine activation on behavior and cognition, without the confounding effects of other neurotransmitter systems. Additionally, 1-(2-adamantyl)-4-sec-butylpiperazine has a relatively long half-life, which allows for longer experiments and more precise dosing. However, there are also some limitations to the use of 1-(2-adamantyl)-4-sec-butylpiperazine in lab experiments. For example, its high affinity for the D2 dopamine receptor means that it may not be selective for this receptor subtype, and may also activate other dopamine receptors at higher doses.

Future Directions

There are a number of potential future directions for research on 1-(2-adamantyl)-4-sec-butylpiperazine. One area of interest is in the study of addiction and drug abuse, where 1-(2-adamantyl)-4-sec-butylpiperazine may have potential as a therapeutic agent. Additionally, 1-(2-adamantyl)-4-sec-butylpiperazine may have applications in the study of neurological disorders such as Parkinson's disease, where it may be able to activate dopamine receptors in a more targeted way than current treatments. Other potential future directions include the study of the immune system effects of 1-(2-adamantyl)-4-sec-butylpiperazine, as well as the development of more selective dopamine receptor agonists based on the structure of 1-(2-adamantyl)-4-sec-butylpiperazine.

Synthesis Methods

The synthesis of 1-(2-adamantyl)-4-sec-butylpiperazine involves the reaction of 2-adamantanone with sec-butylamine and formaldehyde. This reaction produces a mixture of products, which can be separated using chromatography to isolate 1-(2-adamantyl)-4-sec-butylpiperazine. The yield of 1-(2-adamantyl)-4-sec-butylpiperazine from this synthesis method is typically around 50%, making it a relatively efficient process.

Scientific Research Applications

1-(2-adamantyl)-4-sec-butylpiperazine has been found to have a range of potential applications in scientific research. One of the main uses of 1-(2-adamantyl)-4-sec-butylpiperazine is as a dopamine receptor agonist. This means that it can activate dopamine receptors in the brain, which can have a range of effects on behavior and cognition. 1-(2-adamantyl)-4-sec-butylpiperazine has also been found to have potential uses in the study of addiction and drug abuse, as well as in the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

1-(2-adamantyl)-4-butan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2/c1-3-13(2)19-4-6-20(7-5-19)18-16-9-14-8-15(11-16)12-17(18)10-14/h13-18H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVMORHXRGELLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)C2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Adamantyl)-4-butan-2-ylpiperazine

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